Cas no 105037-88-5 (Pallidol)
Pallidol structure
Product Name:Pallidol
CAS-Nr.:105037-88-5
MF:C28H22O6
MW:454.470688343048
MDL:MFCD21333759
CID:205376
PubChem ID:484757
Update Time:2025-04-19
Pallidol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Indeno[2,1-a]indene-1,3,6,8-tetrol,4b,5,9b,10-tetrahydro-5,10-bis(4-hydroxyphenyl)-, (4bR,5R,9bR,10R)-
- Pallidol
- 5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol
- (-)-Pallidol
- Indeno[2,1-a]indene-1,3,6,8-tetrol,4b,5,9b,10-tetrahydro-5,10-bis(4-hydroxyphenyl)-, (4ba,5a,9ba,10a)-(-)-
- Indeno[2,1-a]indene-1,3,6,8-tetrol,4b,5,9b,10-tetrahydro-5,10-bis(4-hydroxyphenyl)-, (4bR,5R,9bR,10R)-rel-(-)-(9CI)
- Indeno[2,1-a]indene-1,3,6,8-tetrol, 4b,5,9b,10-tetrahydro-5,10-bis(4-hydroxyphenyl)-, (4bR,5R,9bR,10R)-
- E83700
- Pallidol A
- (4bR,5R,9bR,10R)-4b,5,9b,10-Tetrahydro-5,10-bis(4-hydroxyphenyl)indeno(2,1-a)indene-1,3,6,8-tetrol
- 1622292-61-8
- (4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol
- CHEMBL480462
- Rel-Pallidol
- FS-7682
- Indeno(2,1-a)indene-1,3,6,8-tetrol, 4b,5,9b,10-tetrahydro-5,10-bis(4-hydroxyphenyl)-, (4bR,5R,9bR,10R)-
- QE5TL72TJ8
- Q6634710
- DTXSID20727005
- (+/-)-Pallidol
- HY-117245
- BDBM50259652
- CS-0064526
- UNII-QE5TL72TJ8
- (4bR,5R,9bR,10R)-5,10-Bis-(4-hydroxy-phenyl)-4b,5,9b,10-tetrahydro-indeno[2,1-a]indene-1,3,6,8-tetraol
- SCHEMBL13169545
- (4bR,5R,9bR,10R)-4b,5,9b,10-Tetrahydro-5,10-bis(4-hydroxyphenyl)indeno[2,1-a]indene-1,3,6,8-tetrol
- AKOS040763576
- 105037-88-5
- CHEBI:76173
- DA-56561
- (4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno(2,1-a)indene-1,3,6,8-tetrol
-
- MDL: MFCD21333759
- Inchi: 1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)26-20(27(23)28)10-18(32)12-22(26)34/h1-12,23-24,27-34H/t23-,24-,27+,28+/m1/s1
- InChI-Schlüssel: YNVJOQCPHWKWSO-ZBVBGGFBSA-N
- Lächelt: OC1=CC(=CC2=C1[C@@H](C1C=CC(=CC=1)O)[C@@H]1C3=CC(=CC(=C3[C@@H](C3C=CC(=CC=3)O)[C@@H]12)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 454.14200
- Monoisotopenmasse: 454.142
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 2
- Komplexität: 656
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 4
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 121A^2
- XLogP3: 4.6
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.507±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 199-200 ºC
- Löslichkeit: Fast unlöslich (0,034 g/l) (25°C),
- PSA: 121.38000
- LogP: 5.07860
Pallidol Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN92341-10mg |
Pallidol |
105037-88-5 | >=98% | 10mg |
$318 | 2021-07-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB01057-1MG |
Pallidol |
105037-88-5 | 1mg |
¥4642.31 | 2023-09-13 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6584-10 mg |
Pallidol |
105037-88-5 | 10mg |
¥3340.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P26630-5mg |
5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol |
105037-88-5 | 5mg |
¥4018.0 | 2021-09-08 | ||
| ChemFaces | CFN92341-10mg |
Pallidol |
105037-88-5 | >=98% | 10mg |
$318 | 2023-09-19 | |
| A2B Chem LLC | AE28433-10mg |
Pallidol |
105037-88-5 | 95% | 10mg |
$1280.00 | 2024-04-20 | |
| TargetMol Chemicals | TN6584-10 mg |
Pallidol |
105037-88-5 | 98% | 10mg |
¥ 3,340 | 2023-07-10 | |
| TargetMol Chemicals | TN6584-10mg |
Pallidol |
105037-88-5 | 10mg |
¥ 3340 | 2024-07-19 |
Pallidol Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
(CAS:105037-88-5)Pallidol
Bestellnummer:CRN0611
Bestandsstatus:in stock
Menge:5mg/20mg/50mg
Reinheit:≥98%
Preisinformationen zuletzt aktualisiert:Friday, 14 March 2025 10:55
Preis ($):
Email:1197063825@qq.com
Pallidol Verwandte Literatur
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
105037-88-5 (Pallidol) Verwandte Produkte
- 89962-79-8(Phenol, (2,3-dihydro-1H-indenyl)-3,5-dimethyl-)
- 88544-91-6(1H-Inden-4-ol,2,3-dihydro-3-(3-hydroxy-4-methylphenyl)-1,1,3,5-tetramethyl-)
- 93893-68-6(1H-Inden-5-ol,4,4'-methylenebis[6-(1,1-dimethylethyl)-2,3-dihydro-1,1,3,3-tetramethyl-)
- 93892-38-7(1H-Inden-5-ol,2,3-dihydro-1,1,3,3-tetramethyl-6-(1-phenylethyl)-)
- 151487-08-0(5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)-)
- 73529-70-1(1,1'-Spirobi[1H-indene]-6,6'-diol,2,2',3,3'-tetrahydro-5,5'-diisononyl-3,3,3',3'-tetramethyl- (9CI))
- 104817-07-4(1,1'-Spirobi[1H-indene]-6,6'-diol,5,5'-diethyl-2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-)
- 104817-09-6(1,1'-Spirobi[1H-indene]-6,6'-diol,2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-5,5'-dipropyl-)
- 833455-23-5(1,1'-Spirobi[1H-indene]-7,7'-diol, 2,2',3,3'-tetrahydro-4,4'-dimethyl-,(1S)-)
- 62394-00-7(Alboctalol)
Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:105037-88-5)Pallidol
Reinheit:≥98%
Menge:5mg/20mg/50mg
Preis ($):Untersuchung